Cas no 2247103-09-7 ([1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride structure](https://www.kuujia.com/scimg/cas/2247103-09-7x500.png)
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride
- EN300-6489273
- [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride
- 2247103-09-7
-
- Inchi: 1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H
- InChI Key: SAVLSJYKVQDGRV-UHFFFAOYSA-N
- SMILES: Cl.O1CCC(C1)CN1C=CN=C1CO
Computed Properties
- Exact Mass: 218.0822054g/mol
- Monoisotopic Mass: 218.0822054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.3Ų
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6489273-0.05g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95.0% | 0.05g |
$282.0 | 2025-03-15 | |
Enamine | EN300-6489273-1.0g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95.0% | 1.0g |
$1214.0 | 2025-03-15 | |
Enamine | EN300-6489273-10.0g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95.0% | 10.0g |
$5221.0 | 2025-03-15 | |
Enamine | EN300-6489273-0.25g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95.0% | 0.25g |
$601.0 | 2025-03-15 | |
Enamine | EN300-6489273-0.1g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95.0% | 0.1g |
$420.0 | 2025-03-15 | |
1PlusChem | 1P027Z8D-1g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95% | 1g |
$1563.00 | 2023-12-18 | |
1PlusChem | 1P027Z8D-250mg |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95% | 250mg |
$805.00 | 2024-05-25 | |
1PlusChem | 1P027Z8D-500mg |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95% | 500mg |
$1233.00 | 2024-05-25 | |
1PlusChem | 1P027Z8D-2.5g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95% | 2.5g |
$3003.00 | 2023-12-18 | |
1PlusChem | 1P027Z8D-10g |
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol hydrochloride |
2247103-09-7 | 95% | 10g |
$6515.00 | 2023-12-18 |
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride
Introduction to [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride (CAS No. 2247103-09-7)
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2247103-09-7, has garnered attention due to its potential applications in drug development and molecular research. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various biochemical assays and therapeutic investigations.
The molecular structure of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride consists of an imidazole ring linked to a methanol group, which is further substituted with an oxolan moiety. This distinctive architecture contributes to its reactivity and interaction with biological targets. The imidazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules, often involved in hydrogen bonding and coordination with metal ions.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride has been studied for its potential role in inhibiting specific enzymes and receptors that are implicated in these conditions. Preliminary research suggests that this compound may exhibit inhibitory effects on kinases and other enzymes involved in cell signaling pathways, making it a promising candidate for further investigation.
The hydrochloride form of this compound enhances its pharmacokinetic properties, including improved solubility in aqueous solutions and increased stability under various storage conditions. These characteristics make it easier to formulate into pharmaceutical products and conduct experiments in vitro. The enhanced solubility also facilitates its use in high-throughput screening assays, where rapid dissolution and interaction with target molecules are crucial.
One of the most exciting aspects of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride is its potential application in the development of targeted therapies. By selectively interacting with specific biological targets, this compound could help mitigate side effects associated with traditional treatments. For instance, its ability to modulate enzyme activity might lead to the creation of drugs that are more effective against disease-causing agents while sparing healthy cells.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride with various biological targets. These computational studies have provided valuable insights into how the compound might be optimized for better efficacy and reduced toxicity. By leveraging these tools, scientists can design derivatives of this compound that enhance its therapeutic potential.
The synthesis of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the imidazole ring, followed by functionalization with the oxolan moiety and subsequent methylation to introduce the hydroxymethyl group. The final step involves converting the free base into its hydrochloride salt to improve stability and solubility.
In conclusion, [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride (CAS No. 2247103-09-7) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against various diseases.
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